Doxorubicin Hydrochloride

Description

Doxorubicin hydrochloride is an anthracycline.

This compound (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.

Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

This compound is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

This compound (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.

Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.

See also: Doxorubicin (has active moiety).

Structure

3D Structure of Parent

Propriétés

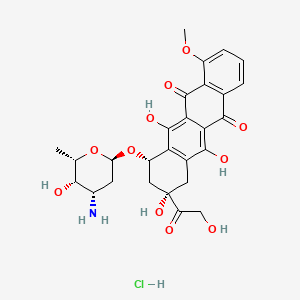

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSFMDVAYGXBV-RUELKSSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11.ClH, C27H30ClNO11 |

Source

|

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23214-92-8 (Parent) |

Source

|

| Record name | Doxorubicin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3030636 |

Source

|

| Record name | Doxorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) |

Source

|

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) |

Source

|

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25316-40-9 |

Source

|

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxorubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25316-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 401 °F (Decomposes) (NTP, 1992) |

Source

|

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Genesis of a Potent Antineoplastic Agent: A Technical Guide to the Discovery and History of Doxorubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (B1662922), a cornerstone of cancer chemotherapy for decades, stands as a testament to the power of natural product discovery and subsequent scientific innovation. This in-depth technical guide chronicles the pivotal moments in the discovery and history of doxorubicin hydrochloride, from its serendipitous isolation from a soil microbe to its establishment as a broad-spectrum anticancer drug. The following sections will provide a detailed account of the original isolation and characterization methodologies, a quantitative comparison with its precursor daunorubicin (B1662515), and a deep dive into the molecular mechanisms that underpin its potent cytotoxic effects. Experimental protocols for key assays that defined its mechanism of action are detailed, and the critical signaling pathways elicited by doorubicin-induced cellular damage are visually represented. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a granular understanding of the origins and fundamental properties of this vital chemotherapeutic agent.

Discovery and Isolation: From Italian Soil to a Potent Anthracycline

The story of doxorubicin begins in the 1950s with a dedicated effort by the Italian pharmaceutical company, Farmitalia Research Laboratories, to discover novel anticancer compounds from soil-based microorganisms.[1][2] Researchers isolated a new strain of Streptomyces peucetius from a soil sample collected near the 13th-century Castel del Monte in Apulia, Italy.[1] This bacterium was notable for producing a vibrant red pigment.[1] Initial investigations of the antibiotic produced by this strain revealed significant activity against murine tumors.[1] This red-pigmented compound was named daunorubicin (a portmanteau of "Dauni," a pre-Roman tribe from the region, and "rubis," the French word for ruby, reflecting its color).[1]

While daunorubicin showed promise, particularly in treating acute leukemia and lymphoma, its clinical utility was hampered by significant cardiotoxicity.[1] A breakthrough came in 1969 when Federico Arcamone and his team at Farmitalia reported the discovery of a new, more potent anthracycline.[3][4] By subjecting the daunorubicin-producing Streptomyces peucetius to mutagenesis with N-nitroso-N-methyl urethane, they generated a new variant strain, Streptomyces peucetius var. caesius.[1][5] This mutant strain produced a new red antibiotic which they named Adriamycin, after the Adriatic Sea.[1] The name was later changed to doxorubicin to adhere to established naming conventions.[1] Doxorubicin demonstrated superior antitumor activity against a broader range of cancers, especially solid tumors, compared to its predecessor, daunorubicin.[1]

Experimental Protocol: Isolation and Purification of Doxorubicin

While the precise, proprietary methods used by Farmitalia in the 1960s are not fully detailed in publicly available literature, a general protocol for the isolation and purification of doxorubicin from Streptomyces peucetius var. caesius can be reconstructed based on common microbiological and chemical practices of the era and subsequent research.

1.1.1. Culture of Streptomyces peucetius var. caesius

-

Strain: Streptomyces peucetius var. caesius (a mutant strain derived from S. peucetius).

-

Culture Medium: A suitable production medium would include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. The pH of the medium is a critical parameter and is typically maintained around neutral. For example, a highly-buffered APM medium has been used for doxorubicin production.[6][7]

-

Fermentation: The bacterium is cultured in large-scale fermenters under aerobic conditions with controlled temperature (typically around 28-30°C) and agitation to ensure adequate aeration and nutrient distribution.[8][9] Fermentation is carried out for several days (e.g., 5-8 days) to allow for the accumulation of doxorubicin in the culture broth.[3]

1.1.2. Extraction and Purification

-

Initial Extraction: The culture broth is first acidified (e.g., with oxalic acid) and heated.[7] The pH is then adjusted to be slightly basic (around 8.5), and the broth is extracted with an organic solvent such as a chloroform-methanol mixture or ethyl acetate (B1210297) to separate the doxorubicin from the aqueous phase.[7][10]

-

Solvent Extraction and Concentration: The organic solvent extracts containing doxorubicin are combined and concentrated under vacuum to yield a crude extract.[7]

-

Chromatographic Purification: The crude extract is then subjected to chromatographic techniques to purify the doxorubicin. Early methods likely involved column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a mixture of organic solvents as the mobile phase. Modern purification processes may employ more advanced techniques like high-performance liquid chromatography (HPLC) or immobilized metal ion affinity chromatography (IMAC).[11][12][13]

-

Crystallization: The purified doxorubicin is then crystallized as its hydrochloride salt to enhance its stability and solubility for pharmaceutical formulation.[13]

Comparative Efficacy and Toxicity: Doxorubicin vs. Daunorubicin

Doxorubicin quickly distinguished itself from daunorubicin by exhibiting a broader spectrum of antitumor activity and a higher therapeutic index in preclinical models.[1] While both drugs share a similar mechanism of action, the hydroxyl group at the 14th position in doxorubicin's structure is believed to contribute to its enhanced potency.

Data Presentation: Preclinical and Clinical Comparison

The following tables summarize the key quantitative differences between doxorubicin and daunorubicin based on early and subsequent comparative studies.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Daunorubicin IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | ~0.05 - 0.2 | Data not consistently reported | [14] |

| MCF-7 | Breast Cancer | ~0.02 - 0.5 | ~0.1 - 1.0 | [14] |

| A549 | Lung Carcinoma | ~0.1 - 0.5 | Data not consistently reported | [14] |

| HeLa | Cervical Cancer | ~0.04 | Data not consistently reported | [15] |

Note: IC50 values can vary significantly depending on the specific cell line, culture conditions, and assay used.

Table 2: Comparative Cardiotoxicity

| Parameter | Doxorubicin | Daunorubicin | Reference |

| Relative Cardiotoxicity | Higher | Lower | [16][17] |

| Cardiomyopathy Induction in Rabbits (3 mg/kg weekly for 10 weeks) | Less pronounced signs of heart failure, but higher general toxicity and mortality | Marked signs of progressive heart failure | [16] |

| Clinical Observation | Dose-limiting cardiotoxicity is a major concern | Cardiotoxicity is also a significant side effect | [1] |

Mechanism of Action: A Multifaceted Assault on Cancer Cells

Doxorubicin's potent anticancer activity stems from its ability to interfere with fundamental cellular processes, primarily through its interaction with DNA. The primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

The planar aromatic ring structure of doxorubicin allows it to insert itself between the base pairs of the DNA double helix.[18] This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[18]

This method is based on the change in the absorption spectrum of doxorubicin upon binding to DNA.

-

Materials: this compound solution of known concentration, calf thymus DNA solution, quartz cuvettes, UV-Vis spectrophotometer.

-

Procedure:

-

Record the UV-Vis spectrum of a dilute solution of doxorubicin in a suitable buffer (e.g., Tris-HCl).

-

Titrate the doxorubicin solution with increasing concentrations of the DNA solution.

-

Record the UV-Vis spectrum after each addition of DNA.

-

-

Expected Outcome: A bathochromic shift (shift to longer wavelengths) and hypochromism (decrease in absorbance) in the doxorubicin absorption spectrum are indicative of DNA intercalation.

Topoisomerase II Inhibition

Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break to relieve torsional stress.[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[1]

This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles.

-

Materials: Human topoisomerase IIα, kDNA, ATP, reaction buffer, doxorubicin, agarose (B213101) gel electrophoresis equipment.

-

Procedure:

-

Incubate topoisomerase IIα with kDNA and ATP in the presence of varying concentrations of doxorubicin.

-

Stop the reaction and separate the DNA products by agarose gel electrophoresis.

-

-

Expected Outcome: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles that migrate faster through the gel. Doxorubicin will inhibit this process, resulting in the kDNA remaining as a high molecular weight network at the top of the gel.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the formation of superoxide (B77818) and other reactive oxygen species.[19] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxicity and, notably, its cardiotoxic side effects.[19]

Signaling Pathways and Cellular Fate

The cellular damage induced by doxorubicin triggers a complex network of signaling pathways that ultimately determine the cell's fate, primarily through the induction of apoptosis (programmed cell death).

DNA Damage Response Pathway

The accumulation of DNA double-strand breaks caused by doxorubicin activates the DNA damage response (DDR) pathway. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage.[20] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn activate the tumor suppressor protein p53.[20]

Caption: Doxorubicin-induced DNA damage response pathway.

Apoptotic Signaling Pathways

Activated p53 plays a central role in initiating apoptosis by transcriptionally upregulating pro-apoptotic proteins such as PUMA and Bax.[21] This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Bax translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[22][23] Doxorubicin can also activate the extrinsic apoptotic pathway through the upregulation of death receptors like Fas.[22]

Caption: Doxorubicin-induced apoptotic signaling pathways.

Conclusion

The discovery of this compound represents a landmark achievement in the field of oncology. From its origins in a soil sample to its development as a broad-spectrum antineoplastic agent, the history of doxorubicin is a compelling narrative of scientific inquiry and innovation. A thorough understanding of its discovery, the nuances of its mechanism of action, and the cellular pathways it perturbs is essential for the continued development of more effective and less toxic cancer therapies. This technical guide provides a foundational resource for researchers dedicated to advancing the fight against cancer, underscoring the enduring legacy and ongoing relevance of this remarkable molecule.

References

- 1. Doxorubicin [myelomabeacon.org]

- 2. The roots of modern oncology: from discovery of new antitumor anthracyclines to their clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discover.nci.nih.gov [discover.nci.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Optimization of Streptomyces peucetius var. caesius N47 cultivation and epsilon-rhodomycinone production using experimental designs and response surface methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. CN112745368A - A kind of doxorubicin purification process - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. dovepress.com [dovepress.com]

- 16. Comparative study of chronic toxic effects of daunorubicin and doxorubicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pathophysiology of Doxorubicin-Mediated Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. e-century.us [e-century.us]

- 22. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unveiling Cellular Dynamics: A Technical Guide to Doxorubicin Hydrochloride's Fluorescent Properties for Microscopy

For researchers, scientists, and professionals in drug development, this in-depth guide explores the intrinsic fluorescent properties of the widely used chemotherapeutic agent, doxorubicin (B1662922) hydrochloride. Leveraging its natural fluorescence offers a powerful, label-free method for visualizing its cellular uptake, subcellular localization, and dynamic interactions with intracellular targets. This document provides a comprehensive overview of doxorubicin's spectral characteristics, detailed experimental protocols for fluorescence microscopy, and an exploration of the signaling pathways that can be monitored using its fluorescent signature.

Doxorubicin's fluorescence originates from its tetracyclic quinone structure, allowing for its visualization with standard fluorescence microscopy setups without the need for external fluorescent tags that could alter its biological activity.[1] This inherent capability has made it an invaluable tool in cellular and molecular biology to study its mechanisms of action and the development of drug resistance.

Quantitative Fluorescent Properties of Doxorubicin

The fluorescent properties of doxorubicin are influenced by its local microenvironment, including solvent polarity and binding to macromolecules such as DNA.[2][3] The following table summarizes key quantitative data on doxorubicin's fluorescence in various conditions.

| Property | Value | Notes |

| Maximum Excitation (λex) | ~470-480 nm | Efficiently excited by the 488 nm laser line common in confocal microscopes and flow cytometers.[1] |

| Maximum Emission (λem) | ~560-595 nm | The emission spectrum spans the yellow-orange to red region.[1][4] Green fluorescence channels often provide higher sensitivity in microscopy.[4] |

| Quantum Yield (Φ) | ~4.39% in PBS | This relatively low quantum yield can increase upon binding to cellular components.[1][3] In a more rigid environment like a polyvinyl alcohol (PVA) film, the quantum yield can increase to over 10%.[3][5] |

| Fluorescence Lifetime (τ) | ~1.1 ns in culture medium | The lifetime can change upon intercalation with DNA.[2] In a PVA film, the lifetime increases to approximately 2 ns.[3][5] |

| Molar Absorption Coefficient | 13,500 ± 100 L mol⁻¹ cm⁻¹ | In water at 480 nm.[6] |

Environmental Effects on Doxorubicin Fluorescence

The fluorescence of doxorubicin is highly sensitive to its immediate surroundings. Understanding these influences is critical for accurate interpretation of microscopy data.

-

pH: Doxorubicin's fluorescence is stable in acidic to neutral conditions (pH 3.0 to 7.2).[6] However, in alkaline environments (pH 8.0 and higher), its fluorescence is strongly quenched.[6] This pH-dependent fluorescence can be utilized to study the acidic microenvironment of tumors.[6]

-

Solvent Polarity: The emission spectrum of doxorubicin can shift based on the polarity of the solvent. This property can provide insights into the drug's localization within different cellular compartments.

-

DNA Binding: The primary mechanism of doxorubicin's cytotoxic effect is its intercalation into DNA.[7] This interaction significantly alters its fluorescent properties. Upon binding to DNA, the fluorescence of doxorubicin is often quenched.[8][9] This quenching can be used to monitor the drug-DNA interaction in real-time. The fluorescence of doxorubicin is fully quenched when it binds to GC-rich regions of DNA, while it remains weakly fluorescent in AT-rich regions.[10]

Experimental Protocols for Fluorescence Microscopy

The following protocols provide a framework for visualizing and quantifying doxorubicin uptake and distribution in cells.

Live-Cell Imaging of Doxorubicin Uptake

This protocol allows for the real-time monitoring of doxorubicin's entry and accumulation in living cells.

Materials:

-

Doxorubicin hydrochloride stock solution (in sterile water or DMSO)

-

Complete cell culture medium

-

Imaging dishes with glass coverslip bottoms

-

Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[1]

-

Doxorubicin Preparation: Prepare a working solution of doxorubicin in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).[2]

-

Cell Treatment: Gently wash the cells once with warm PBS, then replace the medium with the doxorubicin-containing medium.[1]

-

Live-Cell Imaging: Immediately place the imaging dish on the microscope stage within the environmental chamber.[2]

-

Image Acquisition: Acquire fluorescence and brightfield or phase-contrast images at desired time points (e.g., every 5-15 minutes). Use the lowest possible excitation light intensity to minimize phototoxicity.[2] Doxorubicin fluorescence can be excited using a 488 nm laser, and the emission collected through a 505 nm long-pass filter.[11]

-

Image Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., cytoplasm and nucleus) over time to analyze uptake kinetics.[2]

Flow Cytometry Analysis of Doxorubicin Uptake

This protocol provides a quantitative measure of doxorubicin uptake across a cell population.

Materials:

-

This compound

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometer with a 488 nm excitation laser

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with desired concentrations of doxorubicin as described in the live-cell imaging protocol.[1]

-

Cell Harvesting: After incubation, wash the cells twice with cold PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.[1]

-

Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. Keep the samples on ice and protected from light.[1]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm excitation laser. Detect the doxorubicin fluorescence in the appropriate channel (e.g., PE channel with a ~575/26 nm emission filter). Collect data for at least 10,000-20,000 cells per sample.[1]

-

Data Analysis: Use flow cytometry software to determine the geometric mean fluorescence intensity (gMFI), which represents the average doxorubicin uptake per cell.[1]

Visualizing Doxorubicin-Induced Signaling Pathways

Doxorubicin's intrinsic fluorescence can be used as a readout to study its impact on various cellular signaling pathways, particularly those involved in cell cycle arrest and apoptosis.

Doxorubicin-Induced Cell Cycle Arrest and Apoptosis

Doxorubicin treatment leads to DNA damage, which activates signaling cascades culminating in cell cycle arrest and programmed cell death. The accumulation of fluorescent doxorubicin in the nucleus can be correlated with the activation of these pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescence correlation spectroscopy for multiple-site equilibrium binding: a case of doxorubicin–DNA interaction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP06752J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence Anisotropy for Detailed Analysis of Doxorubicin Loading into DNA Origami Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.5. Measurement of Doxorubicin Accumulation and Efflux [bio-protocol.org]

Doxorubicin Hydrochloride's Interaction with DNA: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922), an anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide spectrum of malignancies. Its primary mechanism of action involves the intercalation of its planar chromophore into the DNA double helix, a process that triggers a cascade of cellular events culminating in apoptosis. This in-depth technical guide elucidates the core mechanism of doxorubicin hydrochloride's DNA intercalation, presenting quantitative biophysical data, detailed experimental protocols for its study, and visualizations of the key signaling pathways impacted by this interaction.

The Core Mechanism: DNA Intercalation

Doxorubicin's planar tetracyclic ring structure facilitates its insertion between DNA base pairs, with a preference for GC-rich sequences.[1][2] This intercalation is a complex process driven primarily by van der Waals interactions, which overcome unfavorable electrostatic interactions and the energy required for DNA deformation.[1] The daunosamine (B1196630) sugar moiety of doxorubicin positions itself in the minor groove of the DNA, further stabilizing the complex.[3] This physical disruption of the DNA helix obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[4]

Quantitative Analysis of Doxorubicin-DNA Interaction

The binding affinity and thermodynamics of doxorubicin's interaction with DNA have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Binding Constants for Doxorubicin-DNA Interaction

| DNA Source | Method | Binding Constant (K) (M⁻¹) | Reference |

| Calf Thymus DNA | Optical Method (Scatchard) | 0.13 - 0.16 x 10⁶ | [5] |

| Calf Thymus DNA | Spectroscopic | 2.5 (±0.5) x 10⁴ | [2] |

| Calf Thymus DNA | Spectroscopic | 6.50 x 10⁴ | [6] |

| dsDNA | Electrochemical | ~10⁴ | [7] |

| 69 bp DNA | Brightness Analysis | (8.3 ± 1.2) x 10⁷ (Site 1) | [8] |

| 69 bp DNA | Brightness Analysis | (2.0 ± 0.5) x 10⁶ (Site 2) | [8] |

| ctDNA | Isothermal Titration Calorimetry | 2.3 x 10⁸ (PD1 complex) | [9] |

| ctDNA | Isothermal Titration Calorimetry | 9.3 x 10⁵ (PD2 complex) | [9] |

Table 2: Thermodynamic Parameters for Doxorubicin-DNA Intercalation

| DNA Sequence | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| d(CGATCG)₂ | Molecular Dynamics (MM-PBSA) | -12.74 | - | - | [1] |

| d(CGTACG)₂ | Molecular Dynamics (MM-PBSA) | -8.35 | - | - | [1] |

| d(CGATCG)₂ | Molecular Dynamics (MM-GBSA) | -9.1 | - | - | [1] |

| d(CGTACG)₂ | Molecular Dynamics (MM-GBSA) | -5.1 | - | - | [1] |

| Experimental | Not Specified | -7.7 ± 0.3 | - | - | [1] |

| d(CGATCG)₂ | Molecular Dynamics | -21.5 ± 5.7 | - | - | [10] |

Experimental Protocols for Studying Doxorubicin-DNA Intercalation

Several key experimental techniques are employed to characterize the binding of doxorubicin to DNA. Detailed methodologies for these are provided below.

UV-Visible (UV-Vis) Spectrophotometry

Principle: The intercalation of doxorubicin into DNA leads to hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in its visible absorption spectrum. These changes can be monitored to determine binding parameters.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4). Determine its concentration accurately using the molar extinction coefficient (ε ≈ 11,500 M⁻¹cm⁻¹ at 480 nm).

-

Prepare a stock solution of high-purity DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration by measuring the absorbance at 260 nm (ε ≈ 6600 M⁻¹(bp)cm⁻¹).

-

-

Titration:

-

Place a fixed concentration of doxorubicin solution (e.g., 10-20 µM) in a 1 cm path length quartz cuvette.

-

Record the initial UV-Vis spectrum of the doxorubicin solution from approximately 300 nm to 600 nm.

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a set period (e.g., 2-5 minutes).

-

Record the UV-Vis spectrum after each addition.[11]

-

-

Data Analysis:

-

Correct the absorbance data for dilution.

-

Analyze the changes in absorbance at the λmax of doxorubicin (around 480 nm) as a function of DNA concentration.

-

The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.[12]

-

Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of doxorubicin is significantly quenched upon intercalation into the DNA double helix. This quenching can be monitored to quantify the binding interaction.

Protocol:

-

Solution Preparation:

-

Prepare stock solutions of doxorubicin and DNA as described for UV-Vis spectrophotometry.

-

-

Fluorescence Titration:

-

Place a fixed concentration of doxorubicin solution (e.g., 1-5 µM) in a fluorescence cuvette.

-

Set the excitation wavelength to approximately 480 nm and record the emission spectrum from 500 nm to 700 nm.[13]

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix and allow for equilibration.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Analyze the decrease in fluorescence intensity at the emission maximum (around 590 nm) as a function of DNA concentration.

-

The binding constant can be calculated using the Stern-Volmer equation or by fitting the data to a binding isotherm.[14]

-

Circular Dichroism (CD) Spectroscopy

Principle: Doxorubicin is an achiral molecule and does not exhibit a CD signal on its own. However, upon binding to the chiral DNA molecule, an induced CD (ICD) signal is observed in the absorption region of doxorubicin (300-600 nm). Changes in the intrinsic CD spectrum of DNA (200-320 nm) can also provide information about conformational changes upon drug binding.[15]

Protocol:

-

Solution Preparation:

-

Prepare stock solutions of doxorubicin and DNA in a suitable buffer (e.g., low molarity phosphate buffer).

-

-

CD Measurements:

-

Record the baseline CD spectrum of the buffer solution.

-

Record the CD spectrum of the DNA solution alone.

-

Record the CD spectrum of the doxorubicin solution alone (which should be zero).

-

Titrate the DNA solution with increasing concentrations of doxorubicin, recording the CD spectrum after each addition and equilibration. Alternatively, a fixed ratio of doxorubicin and DNA can be prepared and its spectrum recorded.[16]

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Analyze the induced CD signal in the 300-600 nm region to confirm intercalation.

-

Analyze changes in the DNA CD bands (typically a positive band around 275 nm and a negative band around 245 nm for B-DNA) to assess conformational alterations.[15]

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand (doxorubicin) to a macromolecule (DNA). This allows for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare solutions of doxorubicin and DNA in the same buffer batch to minimize heat of dilution effects.

-

Degas both solutions thoroughly before the experiment.[17]

-

-

ITC Experiment:

-

Fill the sample cell with the DNA solution (e.g., 10-50 µM).

-

Fill the injection syringe with the doxorubicin solution (e.g., 100-500 µM).

-

Perform a series of small, sequential injections of the doxorubicin solution into the DNA solution while monitoring the heat released or absorbed.[17]

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of doxorubicin to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites model) to determine the thermodynamic parameters (Ka, n, ΔH, and ΔS).

-

Signaling Pathways and Cellular Consequences

The intercalation of doxorubicin into DNA is the initiating event for a complex signaling cascade that ultimately leads to cancer cell death.

Doxorubicin-DNA Intercalation and Topoisomerase II Poisoning

Caption: Doxorubicin intercalates into DNA and traps topoisomerase II, leading to DNA double-strand breaks.

Doxorubicin not only distorts the DNA structure but also acts as a topoisomerase II "poison".[4][18] Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks (DSBs).[18] Doxorubicin stabilizes the covalent intermediate of the topoisomerase II reaction, the "cleavable complex," where the enzyme is covalently bound to the 5' ends of the broken DNA.[19][20] This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DSBs.[19]

DNA Damage Response and Apoptosis Induction

Caption: Doxorubicin-induced DNA damage activates the ATM/ATR-p53 pathway, leading to cell cycle arrest and apoptosis.

The accumulation of DSBs triggers a robust DNA Damage Response (DDR), primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[21] These kinases phosphorylate a plethora of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinases CHK1 and CHK2.[22]

Activation of p53 is a critical event in the cellular response to doxorubicin.[23] Stabilized and activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[24] This leads to an arrest of the cell cycle, preventing the propagation of damaged DNA, and initiates the intrinsic apoptotic pathway.[25] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program.[25][26]

In addition to its effects on topoisomerase II, doxorubicin can also generate reactive oxygen species (ROS), which contribute to oxidative DNA damage and further potentiate the apoptotic response.[27][28]

Conclusion

The intercalation of this compound into DNA is a multifaceted process that serves as the primary trigger for its potent anticancer activity. A thorough understanding of the biophysical parameters governing this interaction, the experimental methodologies used for its characterization, and the intricate signaling pathways it activates is crucial for the rational design of novel anthracycline analogs with improved therapeutic indices and for the development of strategies to overcome drug resistance. This guide provides a foundational framework for researchers and drug development professionals working to harness and enhance the therapeutic potential of this important class of chemotherapeutic agents.

References

- 1. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. daneshyari.com [daneshyari.com]

- 3. rsc.org [rsc.org]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New Insights into the Mechanism of the DNA/Doxorubicin Interaction | CoLab [colab.ws]

- 10. users.rowan.edu [users.rowan.edu]

- 11. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. opsi.ir [opsi.ir]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 18. academic.oup.com [academic.oup.com]

- 19. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Frontiers | MicroRNAs in doxorubicin-induced cardiotoxicity: The DNA damage response [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

Doxorubicin Hydrochloride and Topoisomerase II: An In-depth Technical Guide to the Mechanism of Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism by which doxorubicin (B1662922) hydrochloride inhibits topoisomerase II, a critical target in cancer chemotherapy. This document details the molecular interactions, downstream cellular consequences, quantitative data on its inhibitory effects, and detailed experimental protocols for key assays.

Core Mechanism of Action: A Dual Approach

Doxorubicin hydrochloride, an anthracycline antibiotic, exerts its cytotoxic effects primarily through its interaction with DNA topoisomerase II (Topo II).[1][2] The mechanism is twofold, involving both DNA intercalation and the poisoning of the Topo II enzyme.[2]

-

DNA Intercalation: Doxorubicin's planar anthracycline ring structure enables it to insert itself between DNA base pairs, distorting the helical structure.[2] This intercalation physically obstructs the process of DNA replication and transcription.

-

Topoisomerase II Poisoning: More critically, doxorubicin acts as a Topo II "poison."[3] It stabilizes the transient covalent complex formed between Topo II and DNA during the enzyme's catalytic cycle.[4][5] Topo II normally introduces transient double-strand breaks (DSBs) in DNA to resolve topological problems like supercoiling and catenation.[5] Doxorubicin traps the enzyme in this "cleavable complex" state, preventing the re-ligation of the DNA strands.[4] This leads to an accumulation of persistent, protein-linked DNA double-strand breaks.[3][6]

This stabilization of the Topo II-DNA covalent complex is the hallmark of doxorubicin's primary mechanism of cytotoxicity.[4][5] The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell death.

Quantitative Data on Doxorubicin's Inhibitory Activity

The inhibitory potency of doxorubicin against topoisomerase II and its cytotoxic effects on cancer cells have been quantified in numerous studies. The following tables summarize key quantitative data. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used.

Table 1: In Vitro Inhibitory Activity of Doxorubicin against Topoisomerase II

| Assay Type | Enzyme Isoform | Endpoint | Doxorubicin Concentration | Reference |

| kDNA Decatenation | Topoisomerase IIβ | EC50 | 40.1 µM | [7] |

| DNA Relaxation | Topoisomerase II | Inhibition | > Etoposide (B1684455) | [8] |

| DNA Cleavage | Topoisomerase II | Stimulation | Concentration-dependent (bell-shaped curve) | [9] |

Table 2: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| Rat Glioblastoma (C6) | Glioblastoma | Cytotoxicity Assay | ~0.1 µM | [8] |

| Human Small-Cell Lung Cancer (H146) | Lung Cancer | Cytotoxicity Assay | Equitoxic levels compared to etoposide | [10] |

| Jurkat | T-cell leukemia | Apoptosis Assay | 60 ng/mL | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of doxorubicin's mechanism of action.

In Vitro Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of doxorubicin to inhibit the catalytic activity of topoisomerase II, specifically its ability to decatenate kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM EDTA, 0.1 mg/mL BSA, 2 mM ATP)

-

This compound stock solution

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA (e.g., 200 ng), and varying concentrations of doxorubicin or a vehicle control.

-

Initiate the reaction by adding a sufficient amount of Topoisomerase II enzyme to decatenate the kDNA in the control sample.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until adequate separation of catenated and decatenated DNA is achieved.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Analysis: Catenated kDNA remains in the well or migrates as a high molecular weight band, while decatenated minicircles migrate faster into the gel. Inhibition of Topo II activity by doxorubicin will result in a dose-dependent decrease in the amount of decatenated DNA.[12]

In Vitro DNA Cleavage Assay

This assay determines the ability of doxorubicin to stabilize the Topo II-DNA cleavage complex, leading to the formation of linear DNA from a supercoiled plasmid substrate.

Materials:

-

Human Topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (similar to the decatenation assay)

-

This compound stock solution

-

SDS (10% solution)

-

Proteinase K (20 mg/mL)

-

Loading Dye

-

1% Agarose gel containing a DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Protocol:

-

Set up reaction mixtures as described for the decatenation assay, using supercoiled plasmid DNA (e.g., 300 ng) as the substrate.

-

Add varying concentrations of doxorubicin or a vehicle control.

-

Initiate the reaction by adding Topoisomerase II enzyme.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

To trap the cleavage complex, add SDS to a final concentration of 1% and mix gently.

-

Add Proteinase K to digest the Topoisomerase II enzyme and incubate at 37-50°C for 30-60 minutes.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis and visualize the DNA bands.

-

Analysis: The stabilization of the cleavage complex by doxorubicin results in the conversion of supercoiled plasmid DNA into a linear form. A dose-dependent increase in the linear DNA band indicates that doxorubicin is a Topo II poison.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This cell-based assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX), a marker for DSBs.[13]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of doxorubicin for the desired duration. Include an untreated control.

-

After treatment, wash the cells with PBS and fix them with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary anti-γH2AX antibody.

-

Wash the cells and then incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in γH2AX foci in doxorubicin-treated cells compared to the control indicates the induction of DNA double-strand breaks.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by doxorubicin-induced topoisomerase II inhibition and the general workflow for its investigation.

Signaling Pathways

Caption: Doxorubicin-induced DNA damage and apoptosis signaling pathway.

Experimental Workflow

Caption: Experimental workflow for assessing doxorubicin's effect on Topo II.

Conclusion

This compound's primary mechanism of action involves the dual processes of DNA intercalation and, more importantly, the poisoning of topoisomerase II. By stabilizing the Topo II-DNA cleavage complex, doxorubicin induces persistent DNA double-strand breaks, which trigger a cascade of cellular events, including cell cycle arrest and apoptosis. Understanding this intricate mechanism at a molecular and cellular level is crucial for the rational design of novel anticancer therapies and for optimizing existing treatment regimens. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential stabilization of topoisomerase-II-DNA cleavable complexes by doxorubicin and etoposide in doxorubicin-resistant rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxorubicin Requires the Sequential Activation of Caspase-2, Protein Kinase Cδ, and c-Jun NH2-terminal Kinase to Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Doxorubicin hydrochloride induced senescence detection methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methods used to detect cellular senescence induced by the chemotherapeutic agent doxorubicin (B1662922) hydrochloride. Understanding and accurately quantifying therapy-induced senescence is critical for evaluating drug efficacy, predicting tumor response, and developing novel cancer therapies.

Introduction to Doxorubicin-Induced Senescence

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. One of its key mechanisms of action is the induction of DNA double-strand breaks, which triggers a robust DNA damage response (DDR).[1] This can lead to various cellular outcomes, including apoptosis and cellular senescence. Senescence is a state of stable cell cycle arrest that, in the context of cancer, acts as a potent tumor suppression mechanism.[2] Senescent cells are metabolically active and are characterized by distinct morphological and biochemical changes, including the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[1][3][4]

A critical aspect of studying doxorubicin-induced senescence is the "time delay effect." While initial drug exposure triggers the damage, the full senescent phenotype often develops over several days after the drug has been removed.[5] It is common to treat cells with doxorubicin for 24-72 hours, followed by a recovery period of 3-6 days in drug-free medium before assessing senescence markers.[5][6]

Core Signaling Pathway of Doxorubicin-Induced Senescence

Doxorubicin induces senescence primarily through the activation of the DNA Damage Response (DDR) pathway. By intercalating into DNA and inhibiting topoisomerase II, it causes double-strand breaks (DSBs). This damage activates kinases like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53.[2] Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2][7][8] p21 then inhibits cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (Rb) and leading to cell cycle arrest.[2] In parallel, the p16INK4a tumor suppressor can also be activated, which reinforces the Rb-mediated cell cycle arrest.[2][7][8]

Caption: Doxorubicin-induced senescence signaling pathway.

Recommended Experimental Workflow

A typical workflow for inducing and detecting senescence involves cell seeding, doxorubicin treatment, a recovery period, and subsequent analysis using a panel of markers. It is crucial to maintain consistency in cell passage number and seeding density to avoid confounding results from replicative senescence or contact inhibition.[6]

Caption: A standard workflow for analyzing doxorubicin-induced senescence.

Key Senescence Detection Methods

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Principle: This is the most widely used biomarker for senescent cells. It relies on the increased lysosomal mass and β-galactosidase activity in senescent cells, which can be detected at a suboptimal pH of 6.0.[9]

Detailed Protocol:

-

Preparation: Culture cells in a 6-well plate or on coverslips.

-

Washing: Gently wash cells once with 2 mL of 1X PBS.[9]

-

Fixation: Add 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) and incubate for 10-15 minutes at room temperature.[9][10] Note: Do not over-fix, as it can destroy enzyme activity.[10]

-

Washing: Wash cells twice with 2 mL of 1X PBS.[9]

-

Staining: Add 1 mL of freshly prepared Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a pH 6.0 buffer).[9]

-

Incubation: Seal the plate to prevent evaporation and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops.[6][9][10] Protect from light.[6]

-

Imaging: Aspirate the staining solution, wash with PBS, and image the cells using a bright-field microscope. Senescent cells will appear blue.[6]

DNA Damage Response (DDR) Markers: γ-H2AX Foci

Principle: Doxorubicin-induced DNA double-strand breaks (DSBs) trigger the rapid phosphorylation of histone variant H2AX at serine 139, forming γ-H2AX.[11][12] These phosphorylated histones accumulate at the sites of damage, forming discrete nuclear foci that can be visualized by immunofluorescence.[11][13] Persistent γ-H2AX and 53BP1 foci are hallmarks of senescence.[1]

Detailed Protocol (Immunofluorescence):

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation: Fix cells with 4% paraformaldehyde (PFA) for 10-30 minutes at room temperature.[11][14]

-

Permeabilization: Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[11][14][15]

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.[11][14]

-

Primary Antibody: Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) diluted in blocking solution, typically for 1 hour at 37°C or overnight at 4°C.[14][15]

-

Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., anti-mouse IgG FITC) for 1-2 hours at room temperature in the dark.[14][15]

-

Counterstaining: Stain nuclei with DAPI for 10 minutes.[15]

-

Mounting and Imaging: Wash, mount the coverslips onto slides using an antifade mounting medium, and visualize using a fluorescence microscope.[15]

Cell Cycle Arrest Markers: p21WAF1/CIP1 and p16INK4a

Principle: Upregulation of the CDK inhibitors p21 and p16 is a key event in establishing and maintaining the senescent cell cycle arrest.[1][7][16] Their expression levels can be quantified by various molecular biology techniques.

Methodologies:

-

Western Blotting: Provides semi-quantitative analysis of protein levels in cell lysates. Increased bands corresponding to p21 and/or p16 are expected in doxorubicin-treated cells compared to controls.[5][17][18]

-

Quantitative PCR (qPCR): Measures the relative mRNA expression levels of the corresponding genes (CDKN1A for p21 and CDKN2A for p16).[1][7][19] In human chondrocytes treated with 0.1 µM doxorubicin, CDKN1A mRNA levels increased 9.2-fold and CDKN2A increased 2.7-fold.[7]

-

Immunofluorescence/Immunohistochemistry: Allows for visualization and quantification of protein expression at the single-cell level, showing increased nuclear (p21) or nuclear/cytoplasmic (p16) staining in senescent cells.[1][7]

Nuclear and Chromatin Alterations

Principle: Senescent cells undergo significant nuclear reorganization, including the loss of a key nuclear lamina protein and the formation of condensed chromatin structures.

-

Lamin B1 Reduction: The downregulation of Lamin B1 is a robust marker of senescence.[19] Its expression can be assessed by Western blot or immunofluorescence, where a marked decrease in the nuclear rim staining is observed.[1][19]

-

Senescence-Associated Heterochromatin Foci (SAHF): These are distinct, condensed regions of facultative heterochromatin that form in the nuclei of some senescent cells. They can be visualized by DAPI staining, appearing as bright, punctate foci within the nucleus.[6]

Senescence-Associated Secretory Phenotype (SASP) Analysis

Principle: Senescent cells secrete a host of factors, collectively known as the SASP, which can have potent effects on the surrounding tissue microenvironment.[3] Key components include pro-inflammatory cytokines like IL-6 and IL-8.[1][5]

Methodologies:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly sensitive method for quantifying the concentration of specific secreted proteins (e.g., IL-6, IL-8) in the cell culture supernatant.[5][18]

-

Cytokine Arrays: Allow for the simultaneous detection of dozens of different SASP factors in the conditioned media.[20]

-

Quantitative PCR (qPCR): Measures the mRNA levels of SASP genes (e.g., IL6, IL8, MMP3) within the cells, indicating transcriptional upregulation.[1][5] In murine astrocytes, doxorubicin treatment significantly increased the mRNA expression of MMP3, IL-6, and IL-1β.[1]

Summary of Doxorubicin-Induced Senescence Markers

| Marker Category | Specific Marker | Expected Change in Senescence | Primary Detection Method(s) |

| Lysosomal Activity | SA-β-Galactosidase | Increased activity at pH 6.0 | Histochemical Staining[6][21] |

| DNA Damage | γ-H2AX | Increased nuclear foci | Immunofluorescence[1][11] |

| 53BP1 | Increased nuclear foci | Immunofluorescence[1] | |

| Cell Cycle Arrest | p21WAF1/CIP1 | Upregulation | Western Blot, qPCR, Immunofluorescence[1][7][17] |

| p16INK4a | Upregulation | Western Blot, qPCR, Immunofluorescence[7][8] | |

| Phospho-Rb | Decrease | Western Blot[8] | |

| Nuclear Lamina | Lamin B1 | Downregulation | Western Blot, Immunofluorescence[1][19] |

| Chromatin Structure | SAHF | Formation of dense foci | DAPI Staining[6] |

| Secretory Phenotype | IL-6, IL-8, MMPs | Increased secretion/expression | ELISA, Cytokine Array, qPCR[1][5][20] |

| Proliferation | BrdU / Ki67 | Decreased incorporation/staining | Proliferation Assay / Immunofluorescence[1][19] |

Conclusion

The detection and quantification of doxorubicin-induced senescence require a multi-faceted approach. While SA-β-Gal staining is a foundational assay, its results should be corroborated with markers of persistent DNA damage (γ-H2AX), stable cell cycle arrest (p21, p16), and nuclear reorganization (Lamin B1). Furthermore, characterizing the SASP provides crucial insight into the functional consequences of the senescent state. By employing a combination of these robust methodologies, researchers can accurately evaluate the role of senescence in chemotherapy response and its broader implications for cancer biology and aging.

References

- 1. Doxorubicin Induces a Senescent Phenotype in Murine and Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A Comprehensive Multiomics Signature of Doxorubicin‐Induced Cellular Senescence in the Postmenopausal Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Doxorubicin-Induced Cancer Cell Senescence Shows a Time Delay Effect and Is Inhibited by Epithelial-Mesenchymal Transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Doxorubicin-Induced Cardiac Senescence Is Alleviated Following Treatment with Combined Polyphenols and Micronutrients through Enhancement in Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. buckinstitute.org [buckinstitute.org]

- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 13. Senescence-Associated Heterochromatin Foci Suppress γ-H2AX Focus Formation Induced by Radiation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. crpr-su.se [crpr-su.se]

- 16. Increased cellular senescence in doxorubicin-induced murine ovarian injury: effect of senolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Metformin mitigates SASP secretion and LPS-triggered hyper-inflammation in Doxorubicin-induced senescent endothelial cells [frontiersin.org]

- 21. Features of senescence and cell death induced by doxorubicin in A549 cells: organization and level of selected cytoskeletal proteins - PMC [pmc.ncbi.nlm.nih.gov]

Doxorubicin Hydrochloride Cardiotoxicity: A Deep Dive into ROS-Mediated Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin (B1662922) (DOX) is a potent and widely used anthracycline antibiotic for cancer chemotherapy. However, its clinical application is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure. A central player in this cardiotoxicity is the excessive generation of Reactive Oxygen Species (ROS). This guide provides a comprehensive overview of the molecular mechanisms by which DOX induces ROS-mediated cardiac damage, details key experimental protocols for studying this phenomenon, and presents quantitative data to illustrate the magnitude of these effects. The signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

The Core Mechanisms of Doxorubicin-Induced ROS Generation

The cardiotoxicity of doxorubicin is multifactorial, but three primary mechanisms converge on the production of ROS, creating a vicious cycle of oxidative stress and cellular damage within cardiomyocytes.

Mitochondrial Dysfunction and Electron Transport Chain Disruption

The mitochondrion is a primary target of doxorubicin. Due to its high affinity for cardiolipin (B10847521), a phospholipid essential for the integrity of the inner mitochondrial membrane, DOX accumulates within this organelle.[1][2] This accumulation has several detrimental consequences:

-

Redox Cycling at Complex I: Doxorubicin can accept an electron from NADH dehydrogenase (Complex I) of the electron transport chain (ETC), forming a semiquinone radical.[3][4] This radical then rapidly transfers the electron to molecular oxygen, generating a superoxide (B77818) anion (O₂•−) and regenerating the parent DOX molecule, allowing it to repeat the cycle.[4][5] This process of redox cycling leads to a massive and continuous production of superoxide radicals.[4]

-

Inhibition of ETC Complexes: The binding of DOX to cardiolipin disrupts the function of several ETC complexes, including Complexes I, III, and IV, which require cardiolipin as a cofactor.[1][3] This inhibition not only impairs ATP synthesis but also causes electrons to leak from the ETC, further contributing to superoxide formation.[2]

The Role of Topoisomerase IIβ (TOP2B)

While doxorubicin's anticancer effects are primarily mediated through the inhibition of Topoisomerase IIα (TOP2A) in rapidly dividing cancer cells, its cardiotoxic effects are linked to its interaction with Topoisomerase IIβ (TOP2B), which is present in quiescent cardiomyocytes.[3][6][7]

-

DNA Damage and Mitochondrial Biogenesis: DOX stabilizes the TOP2B-DNA cleavage complex, leading to DNA double-strand breaks in the nuclear genome of cardiomyocytes.[1][6] This nuclear DNA damage triggers a cascade that inhibits the expression of key regulators of mitochondrial biogenesis, such as PGC-1α and PGC-1β.[1][6][8] The resulting decline in the production of new, healthy mitochondria exacerbates the existing mitochondrial dysfunction and ROS production.[4][6]

Iron-Mediated ROS Generation

Doxorubicin is a powerful iron chelator.[9] It forms a complex with intracellular iron (DOX-Fe³⁺), which possesses potent catalytic activity.[9][10]

-